molecular formula C10H6Cl2N2 B13117786 2-(2,3-Dichlorophenyl)pyrimidine

2-(2,3-Dichlorophenyl)pyrimidine

Cat. No.: B13117786
M. Wt: 225.07 g/mol
InChI Key: ZOHVQMLLHKNKAK-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)pyrimidine is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a 2,3-dichlorophenyl group. Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)pyrimidine typically involves the reaction of 2,3-dichlorobenzonitrile with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate amidine, which cyclizes to form the pyrimidine ring .

Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product yields .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,3-Dichlorophenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in the suppression of cell growth and proliferation .

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)pyrimidine
  • 2-(3,4-Dichlorophenyl)pyrimidine
  • 2-(2,3-Dichlorophenyl)quinazoline

Comparison: 2-(2,3-Dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .

Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H6Cl2N2/c11-8-4-1-3-7(9(8)12)10-13-5-2-6-14-10/h1-6H

InChI Key

ZOHVQMLLHKNKAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC=N2

Origin of Product

United States

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